molecular formula C8H12F2N2O B2473700 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol CAS No. 1174866-02-4

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol

Cat. No.: B2473700
CAS No.: 1174866-02-4
M. Wt: 190.194
InChI Key: RQSXPYHWNKCNAG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol is an organic compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of Difluoroethanol Moiety: The difluoroethanol group can be introduced through nucleophilic substitution reactions involving difluoroethanol and a suitable leaving group on the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.

    Substitution: The difluoroethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. The difluoroethanol moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoropropanol

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanol is unique due to the presence of the difluoroethanol moiety, which imparts distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-3-12-4-6(5(2)11-12)7(13)8(9)10/h4,7-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSXPYHWNKCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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